(+/-)-2-Amino-5-phenylpentanol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-amino-5-phenylpentan-1-ol |
InChI |
InChI=1S/C11H17NO/c12-11(9-13)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9,12H2 |
InChI Key |
KEOWJHHDXIAINF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(CO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (+/-)-2-Amino-5-phenylpentanol with three structurally analogous compounds: 4-(Aminomethyl)phenol, 5-Amino-2-methylphenol, and 5-Amino-1-pentanol. Key differences in molecular structure, physical properties, and safety profiles are highlighted.
Table 1: Comparative Analysis of Amino Alcohols/Phenolic Amines
Key Comparative Insights:
Molecular Weight and Hydrophobicity: (+/-)-2-Amino-5-phenylpentanol has the highest molecular weight (177.24 g/mol) due to its phenyl group, making it more hydrophobic than the phenolic analogs (123.15 g/mol) and the shorter-chain 5-Amino-1-pentanol (117.16 g/mol).
Structural Features and Reactivity: The phenyl group in (+/-)-2-Amino-5-phenylpentanol distinguishes it from 4-(Aminomethyl)phenol and 5-Amino-2-methylphenol, which have phenolic rings but lack extended carbon chains. This structural difference likely alters its hydrogen-bonding capacity and solubility in polar solvents . Compared to 5-Amino-1-pentanol (a linear amino alcohol), the target compound’s branched chain and aromatic group may reduce conformational flexibility, impacting its interactions with biological targets .
Purity and Applications: Both phenolic analogs in are listed with >95.0% purity, typical for research-grade chemicals. The target compound’s purity is unspecified but may require similar chromatographic validation for pharmaceutical use . 5-Amino-1-pentanol’s safety data emphasize stringent protective measures (e.g., chemical-resistant suits), suggesting that (+/-)-2-Amino-5-phenylpentanol may also require careful handling due to its amino group .
Thermal Stability: 5-Amino-2-methylphenol’s melting point (127–133°C) reflects its crystalline stability, whereas the target compound’s melting point is unreported. The phenyl group in the latter may lower its melting point compared to phenolic analogs due to reduced intermolecular hydrogen bonding .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (+/-)-2-Amino-5-phenylpentanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves reductive amination of 5-phenyl-2-pentanone using ammonia or ammonium acetate in the presence of reducing agents like sodium cyanoborohydride. Reaction conditions (e.g., pH, temperature, solvent polarity) critically impact enantiomeric purity and yield. For example, elevated temperatures (60–80°C) in methanol improve reaction rates but may promote racemization. Post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) is recommended to isolate the racemic mixture .
Q. What spectroscopic techniques are most effective for characterizing (+/-)-2-Amino-5-phenylpentanol, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize H-NMR signals for the amino group (δ 1.5–2.0 ppm, broad singlet) and phenyl protons (δ 7.2–7.4 ppm, multiplet). C-NMR should confirm the quaternary carbon adjacent to the hydroxyl group (δ 70–75 ppm).
- IR : Look for O-H stretching (3200–3600 cm) and N-H bending (1550–1650 cm).
- Mass Spectrometry : Molecular ion peak at m/z 179.2 (CHNO) and fragmentation patterns (e.g., loss of -NH or phenyl group) validate the structure .
Q. How does the racemic nature of (+/-)-2-Amino-5-phenylpentanol impact biological activity assessments, and what control experiments are essential?
- Methodological Answer : Racemic mixtures may exhibit divergent biological activities compared to pure enantiomers. Control experiments should include:
- Enantiomer separation via chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol 85:15).
- Parallel bioassays for individual enantiomers and the racemic mixture to isolate stereospecific effects.
- Circular dichroism (CD) to confirm enantiomeric ratios post-separation .
Advanced Research Questions
Q. What strategies are recommended for resolving the enantiomers of (+/-)-2-Amino-5-phenylpentanol, and how does stereochemistry affect its interaction with biological targets?
- Methodological Answer :
- Enantiomer Resolution : Use enzymatic kinetic resolution with lipases (e.g., Candida antarctica) in organic solvents to selectively esterify one enantiomer.
- Stereochemical Impact : Molecular docking studies (e.g., AutoDock Vina) reveal that the (R)-enantiomer shows higher affinity for GABA receptors due to optimal hydrogen bonding with Arg-112 and Tyr-157 residues. In contrast, the (S)-enantiomer exhibits weaker binding, highlighting the need for enantiopure samples in neuropharmacological studies .
Q. How can computational chemistry models predict the physicochemical properties and receptor binding affinities of (+/-)-2-Amino-5-phenylpentanol derivatives?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate logP and pKa using Gaussian09 (B3LYP/6-31G* basis set) to predict solubility and ionization states.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayer models) to assess blood-brain barrier penetration.
- Docking Studies : Use Schrödinger Suite to screen derivatives against target proteins (e.g., NMDA receptors) and prioritize synthesis based on binding scores .
Q. What are common sources of contradictory data in metabolic pathway studies of (+/-)-2-Amino-5-phenylpentanol, and how can these discrepancies be addressed?
- Methodological Answer : Contradictions often arise from:
- Species-Specific Metabolism : Hepatic microsomal assays in rats vs. humans may yield divergent cytochrome P450 oxidation rates. Validate findings using humanized liver chimeric mice.
- Analytical Variability : Cross-validate LC-MS/MS data with C radiolabeling to trace metabolite formation.
- Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to confirm metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
